

Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol

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Compound of Interest

Compound Name: (3S,4R)-4-aminooxolan-3-ol

Cat. No.: B122546

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An In-depth Technical Guide to (3S,4R)-4-aminooxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-4-aminooxolan-3-ol, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted oxolane (tetrahydrofuran) ring with both an amino and a hydroxyl group, makes it a valuable building block for the synthesis of more complex molecules. The specific stereochemistry of the amino and hydroxyl groups in the trans configuration is crucial for its interaction with biological targets. This guide provides a summary of its known physical and chemical properties, a generalized experimental workflow for its synthesis and characterization, and a visualization of this workflow.

Core Physical and Chemical Properties

Limited experimental data is available for **(3S,4R)-4-aminooxolan-3-ol** in the public domain. The following table summarizes key computed physicochemical properties, primarily sourced from publicly available chemical databases. It is important to note that these are predicted values and should be confirmed by experimental analysis.

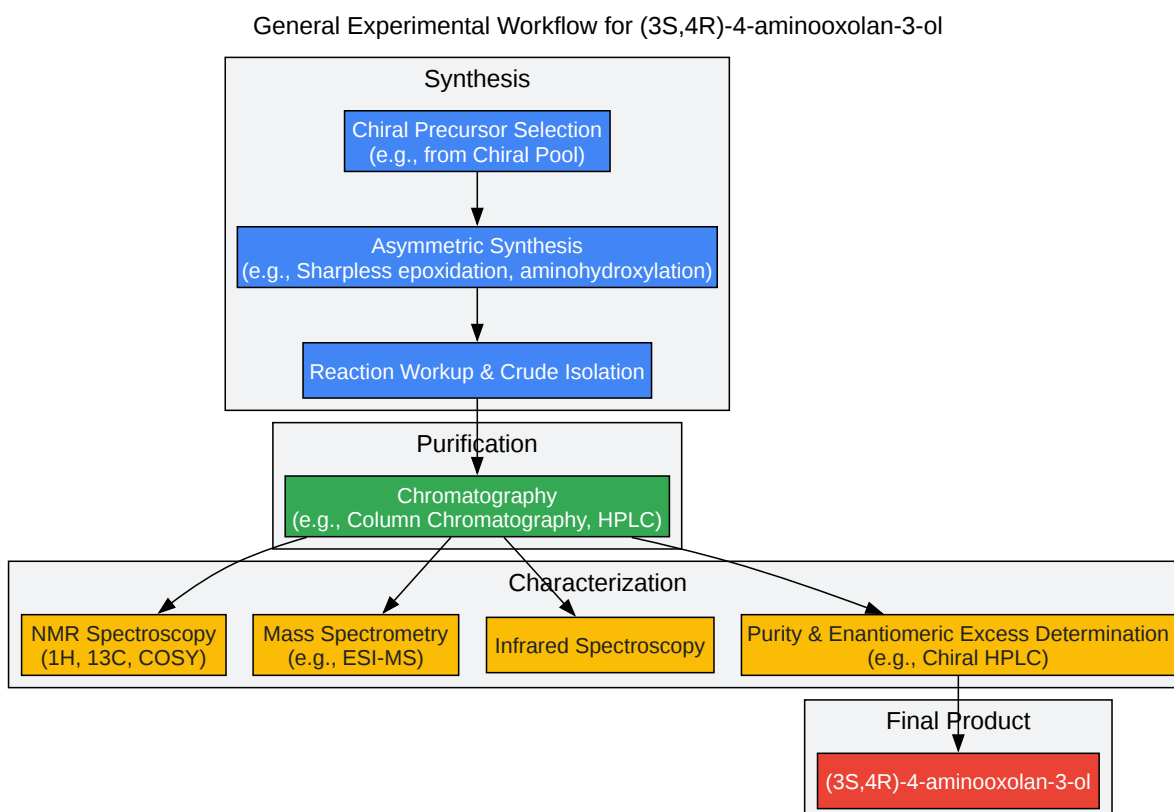
Property	Value	Data Type
Molecular Formula	C ₄ H ₉ NO ₂	-
Molecular Weight	103.12 g/mol	Computed
CAS Number	153610-14-1	-
IUPAC Name	(3S,4R)-4-aminooxolan-3-ol	-
XLogP3-AA	-1.6	Computed
Hydrogen Bond Donors	2	Computed
Hydrogen Bond Acceptors	3	Computed
Topological Polar Surface Area	55.5 Å ²	Computed
Exact Mass	103.063328530 Da	Computed

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of **(3S,4R)-4-aminooxolan-3-ol** are not readily available. However, based on the synthesis of analogous chiral amino alcohols and tetrahydrofuran derivatives, a plausible experimental workflow can be proposed.

General Synthetic Workflow

The synthesis of a chiral molecule like **(3S,4R)-4-aminooxolan-3-ol** would likely start from a chiral precursor (chiral pool synthesis) or employ an asymmetric synthetic strategy to establish the desired stereocenters. A generalized workflow is outlined below.



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Caption: A generalized workflow for the synthesis and characterization of **(3S,4R)-4-aminooxolan-3-ol**.

Methodologies

- Synthesis:
 - Starting Material: A common strategy involves starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, that contains some of the required stereochemistry.
 - Key Reactions: Asymmetric synthesis techniques are crucial. This could involve an asymmetric epoxidation of an allylic alcohol followed by a regioselective ring-opening with an amine, or an asymmetric aminohydroxylation of a suitable olefin. Protecting groups for the amine and alcohol functionalities would likely be necessary throughout the synthesis.
 - Workup: Following the key transformations, a standard aqueous workup would be performed to quench the reaction and remove inorganic byproducts. The crude product would then be isolated by extraction and solvent evaporation.
- Purification:
 - Column Chromatography: The crude product would be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the desired compound from starting materials and byproducts.
 - High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC, potentially on a chiral stationary phase, could be employed.
- Characterization and Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired to confirm the chemical structure of the final compound. 2D NMR techniques like COSY and HSQC could be used to assign all proton and carbon signals unambiguously and confirm the trans relative stereochemistry through analysis of coupling constants.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), would be used to confirm the molecular formula by providing a highly accurate mass of the protonated molecule ($[\text{M}+\text{H}]^+$).

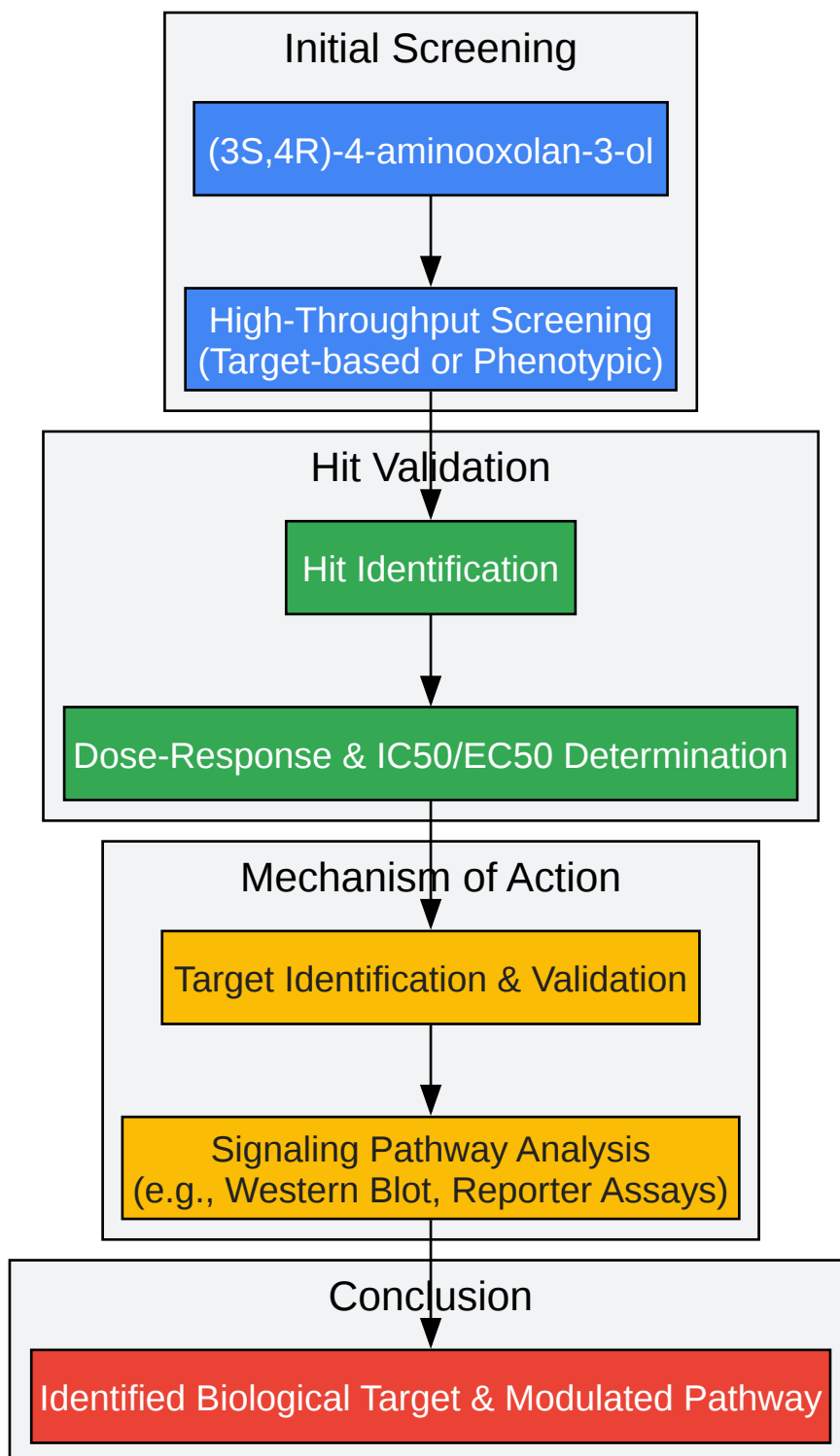
- Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3500 cm^{-1} region) and C-O stretches (around 1050-1150 cm^{-1}).
- Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral HPLC column would be necessary.

Potential Biological Significance and Signaling Pathways

There is currently no specific, published research detailing the biological activity or the involvement of **(3S,4R)-4-aminooxolan-3-ol** in any signaling pathways. However, the structural motif of a small, chiral amino alcohol is present in numerous biologically active molecules. For instance, research on the structurally related (3S,4S)-4-aminopyrrolidine-3-ol derivatives has shown them to be inhibitors of Beta-Secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. This suggests that **(3S,4R)-4-aminooxolan-3-ol** could be a valuable scaffold for exploring inhibitors of various enzymes, such as proteases or kinases, where the specific spatial arrangement of the amino and hydroxyl groups can facilitate key interactions within an active site.

Further research would be required to elucidate any specific biological targets and signaling pathways modulated by this compound. A typical investigative workflow for this is presented below.

Investigative Workflow for Biological Activity

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Caption: A logical workflow for identifying the biological target and signaling pathway of a novel compound.

This workflow illustrates the progression from initial screening to identify biological activity, through validation of the "hit," to in-depth studies to elucidate the specific molecular target and the signaling pathway it modulates. Researchers in drug development would typically follow such a path to understand the therapeutic potential of a new chemical entity like **(3S,4R)-4-aminooxolan-3-ol**.

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